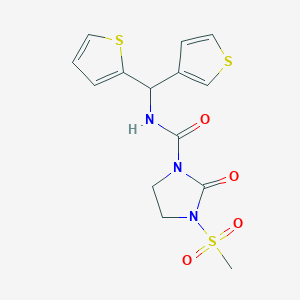

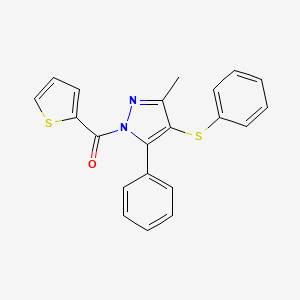

3-(methylsulfonyl)-2-oxo-N-(thiophen-2-yl(thiophen-3-yl)methyl)imidazolidine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-(methylsulfonyl)-2-oxo-N-(thiophen-2-yl(thiophen-3-yl)methyl)imidazolidine-1-carboxamide" is a complex molecule that may be related to the field of ionic liquids and sulfonic acid derivatives. Although the provided papers do not directly discuss this compound, they do provide insight into the chemistry of related sulfonic acid imidazolium compounds. These papers discuss the design and use of ionic liquids with sulfonic acid functionalities for applications in organic synthesis, such as the nitration of aromatic compounds and the preparation of N-sulfonyl imines.

Synthesis Analysis

The synthesis of related compounds, such as 3-methyl-1-sulfonic acid imidazolium nitrate ([Msim]NO(3)), involves the preparation of Brønsted acidic ionic liquids that can act as nitrating agents. These compounds are capable of in situ generation of nitrogen dioxide, which can then react with aromatic compounds to produce nitroarenes . Similarly, 3-methyl-1-sulfonic acid imidazolium chloride ([Msim]Cl) is synthesized and used as a catalyst and solvent for the synthesis of N-sulfonyl imines through the condensation of sulfonamides with aldehydes or isatin . These methods suggest that the synthesis of the compound might also involve the use of sulfonic acid imidazolium derivatives as key intermediates or catalysts.

Molecular Structure Analysis

While the papers do not provide specific information on the molecular structure of "this compound," they do indicate that the sulfonic acid imidazolium compounds possess a Brønsted acidic character due to the presence of the sulfonic acid group. This group is likely to influence the reactivity and stability of the molecule, as well as its potential interactions with other compounds during synthesis or chemical reactions .

Chemical Reactions Analysis

The chemical reactions described in the papers involve the use of sulfonic acid imidazolium compounds as catalysts or reagents. For example, [Msim]NO(3) is used for the nitration of aromatic compounds, demonstrating its role in facilitating electrophilic aromatic substitution reactions . On the other hand, [Msim]Cl is used for the preparation of N-sulfonyl imines, indicating its utility in promoting condensation reactions at room temperature . These reactions highlight the versatility of sulfonic acid imidazolium compounds in organic synthesis, which may be relevant to the reactivity of the compound under analysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonic acid imidazolium compounds are not explicitly discussed in the provided papers. However, it can be inferred that these compounds are likely to be soluble in polar solvents due to their ionic nature and may exhibit high thermal stability. The presence of the sulfonic acid group suggests that these compounds are strong acids and can act as efficient catalysts in various chemical reactions . The properties of the compound would need to be studied in detail to understand its behavior in different environments and its potential applications in chemical synthesis.

科学的研究の応用

Electrophysiological Activity

Imidazolidine derivatives, similar in structure to the compound , have been studied for their cardiac electrophysiological activity. Such compounds have shown potency in in vitro assays, indicating their potential in developing treatments for arrhythmias (Morgan et al., 1990)(Morgan et al., 1990).

Anticancer Activity

Research on imidazolidine and thiazolidine derivatives has also uncovered their pro-apoptotic activities, making them viable as anticancer agents. These compounds demonstrated significant growth inhibition in melanoma cell lines, suggesting a promising avenue for cancer treatment development (Yılmaz et al., 2015)(Yılmaz et al., 2015).

Enzyme Inhibition

Sulfonamide and imidazolidine derivatives have been investigated for their ability to inhibit various enzymes, including aldose reductase and carbonic anhydrases. These enzymes are targets in treating long-term diabetic complications and glaucoma, respectively, highlighting the therapeutic potential of these compounds (Alexiou & Demopoulos, 2010)(Alexiou & Demopoulos, 2010).

特性

IUPAC Name |

3-methylsulfonyl-2-oxo-N-[thiophen-2-yl(thiophen-3-yl)methyl]imidazolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4S3/c1-24(20,21)17-6-5-16(14(17)19)13(18)15-12(10-4-8-22-9-10)11-3-2-7-23-11/h2-4,7-9,12H,5-6H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSKGEGBECKQBJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(C1=O)C(=O)NC(C2=CSC=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1(2H)-Pyrimidinepropanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dihydro-2,4-dioxo-, (alphaS)-](/img/structure/B2526793.png)

![5'-Bromo-9-chloro-2-(furan-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2526803.png)

![3-Chloro-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2526810.png)

![N-[(1R*,4R*)-4-Aminocyclohexyl]cyclobutane-carboxamide hydrochloride](/img/structure/B2526811.png)

![4,7,8-Trimethyl-6-(oxolan-2-ylmethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2526813.png)